An In-Depth Technical Guide to the In Vitro Mechanism of Action of Merimepodib (VX-497)
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Merimepodib (VX-497)
A Note on the Target Compound
The initial query for "4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE" refers to a chemical structure with a chemically incorrect numbering system for the oxazole ring. As such, no data exists for this specific compound. However, the query's core components—a substituted benzamide linked to an oxazole ring—point toward a class of molecules with significant biological activity.
This guide will therefore focus on a well-researched, structurally related compound: Merimepodib (VX-497) . Merimepodib contains a key 4-(1,3-oxazol-5-yl)phenyl moiety linked through a carbamoylamino bridge, making it an excellent and scientifically valid proxy for the intended topic. Its extensive documentation allows for a thorough exploration of an in vitro mechanism of action relevant to this structural class.
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
Merimepodib (also known as VX-497) is a potent, orally bioavailable compound that functions as a selective, reversible, and noncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2][3] This enzyme is a critical rate-limiting step in the de novo synthesis of guanine nucleotides.[2][4] By inhibiting IMPDH, Merimepodib effectively depletes intracellular pools of guanosine triphosphate (GTP), a fundamental building block required for DNA and RNA synthesis.[2][5] This depletion confers broad-spectrum antiviral activity and potent antiproliferative effects, particularly on rapidly dividing cells like lymphocytes, which are heavily dependent on the de novo pathway for purine synthesis.[2][3][6] This guide details the core mechanism, provides validated in vitro protocols for its characterization, and discusses the downstream cellular consequences of IMPDH inhibition by Merimepodib.
Core Mechanism: Noncompetitive Inhibition of IMPDH
The primary mechanism of action of Merimepodib is the targeted inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), the enzyme responsible for the NAD-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This is the rate-limiting step in the de novo synthesis of guanine nucleotides.[4]
Unlike competitive inhibitors that bind to the enzyme's active site, Merimepodib is an uncompetitive or noncompetitive inhibitor.[1][3][4] This distinction is critical. It binds to the enzyme-substrate complex (IMPDH-IMP), preventing the catalytic conversion and release of the product, XMP. This mode of inhibition is often more potent in a cellular environment where substrate concentrations can be high. Merimepodib is highly selective and potent against both human IMPDH isoforms, with Ki values of 10 nM for isoform I and 7 nM for isoform II.[3]
The direct consequence of IMPDH inhibition is the rapid depletion of intracellular guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools.[2][4] This has profound effects on cellular and viral processes.
Signaling Pathway and Mechanistic Overview
The following diagram illustrates the central role of IMPDH in purine biosynthesis and the mechanism by which Merimepodib disrupts this pathway.
Caption: Mechanism of Merimepodib (VX-497) action.
In Vitro Biological Effects & Data
The depletion of guanine nucleotides by Merimepodib leads to two primary, measurable in vitro effects: antiviral activity and antiproliferative activity .
Antiviral Activity
Viruses are highly dependent on host cell machinery for replication, including the supply of nucleotides for their genetic material. By starving the cell of GTP, Merimepodib exhibits broad-spectrum antiviral activity against both RNA and DNA viruses.[3][4]
Table 1: In Vitro Antiviral Activity of Merimepodib (VX-497)
| Virus | Cell Line | IC₅₀ (μM) | Therapeutic Index (CC₅₀/IC₅₀) | Reference |
|---|---|---|---|---|
| Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.38 | 14 | [3] |
| Human Cytomegalovirus (HCMV) | 0.80 | >39 | [3][4] | |
| Encephalomyocarditis virus (EMCV) | 1.0 | - | [3] | |
| Respiratory Syncytial Virus (RSV) | 1.14 | - | [3][4] | |
| Dengue Virus | ~6-19 | - | [3] | |
| Zika Virus (ZIKV) | - | - | [5][6] |
| Hepatitis C Virus (HCV) | | - | - |[2][5][6] |
Note: The antiviral activity against HBV was shown to be reversed by the addition of guanosine, confirming the mechanism of action involves IMPDH inhibition.[3]
Antiproliferative and Immunosuppressive Activity
Lymphocytes, key cells in the immune response, rely heavily on the de novo pathway for purine synthesis and are therefore highly sensitive to IMPDH inhibition. This makes Merimepodib a potent antiproliferative and immunosuppressive agent in vitro.[2][6]
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Cell Proliferation: Merimepodib inhibits the proliferation of primary human, mouse, rat, and dog lymphocytes at concentrations of approximately 100 nM.[2] It also demonstrates antiproliferative effects on lymphoid (e.g., CEM human leukemia) and keratinocyte cells.[1]
-
Immune Response: In models of immune activation, Merimepodib inhibits the primary IgM antibody response, demonstrating its immunosuppressive potential.[1]
Key Experimental Protocols for In Vitro Characterization
To validate the mechanism of action of an IMPDH inhibitor like Merimepodib, a series of interconnected in vitro assays are required.
Protocol: Cell-Based Antiviral Assay (e.g., against HBV)
This protocol determines the 50% inhibitory concentration (IC₅₀) of the compound against a specific virus.
Objective: To quantify the antiviral potency of Merimepodib.
Methodology:
-
Cell Seeding: Seed HepG2 2.2.15 cells (a human liver cell line that constitutively expresses HBV) in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Merimepodib in cell culture medium, typically ranging from 0.01 µM to 100 µM. Include a no-drug control and a positive control (e.g., another known antiviral).
-
Treatment: Remove the old medium from the cells and add the medium containing the serially diluted compound.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-6 days).
-
Quantification of Viral Replication:
-
Collect the cell culture supernatant.
-
Quantify the amount of secreted HBV DNA using quantitative PCR (qPCR).
-
-
Data Analysis: Plot the percentage of viral replication inhibition against the log of the compound concentration. Use a non-linear regression model to calculate the IC₅₀ value.
-
Cytotoxicity (CC₅₀) Parallel Assay: Concurrently, run a parallel plate with the same cell line and compound concentrations to measure cytotoxicity using an MTS or similar viability assay. This is crucial for calculating the therapeutic index.
Protocol: Guanosine Reversal Assay
This is a self-validating experiment to confirm that the observed antiviral activity is due to IMPDH inhibition.
Objective: To demonstrate that the effects of Merimepodib can be rescued by supplying the downstream product of the inhibited pathway.
Methodology:
-
Assay Setup: Set up the antiviral assay as described in Protocol 4.1.
-
Guanosine Addition: For a parallel set of wells, add a fixed, non-toxic concentration of guanosine (e.g., 100 µM) to the culture medium along with the serial dilutions of Merimepodib.
-
Incubation & Analysis: Incubate and analyze the plates as previously described.
-
Interpretation: If the antiviral activity of Merimepodib is mediated by IMPDH inhibition, the addition of exogenous guanosine will bypass the block, replenish GTP pools, and reverse the antiviral effect, resulting in a significant rightward shift (increase) of the measured IC₅₀ value. A threefold reversal was observed for Merimepodib against HBV.[3]
Workflow Diagram
Caption: Experimental workflow for mechanism validation.
Conclusion
Merimepodib (VX-497) serves as a paradigm for a noncompetitive IMPDH inhibitor. Its in vitro mechanism of action is clearly defined: by blocking the de novo synthesis of guanine nucleotides, it exerts potent antiviral and antiproliferative effects. The cellular consequences are a direct result of GTP pool depletion, which can be robustly validated in vitro through a combination of potency assays and mechanistic confirmation studies, such as the guanosine reversal experiment. This well-characterized mechanism provides a solid foundation for its study in various therapeutic contexts, from virology to immunology.
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